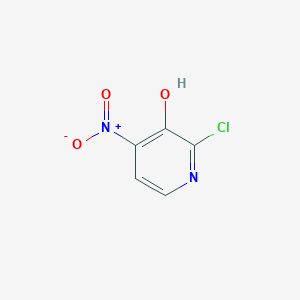
Octadecylphosphophosphoniumcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecylphosphophosphoniumcholine is a synthetic phospholipid compound with the empirical formula C23H50O4P2 and a molecular weight of 452.59 g/mol . It is known for its antitumor properties and cytotoxic activity on carcinoma cell cultures . This compound is used in various scientific research applications due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octadecylphosphophosphoniumcholine involves the reaction of octadecyl alcohol with phosphorus oxychloride, followed by the addition of trimethylphosphine . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octadecylphosphophosphoniumcholine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction may produce phosphines .
Scientific Research Applications
Octadecylphosphophosphoniumcholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Octadecylphosphophosphoniumcholine involves its interaction with cell membranes. It disrupts the membrane structure, leading to cell lysis and death . This compound targets the phospholipid bilayer of cells, making it effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and enveloped viruses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Octadecylphosphophosphoniumcholine include:
Uniqueness
This compound is unique due to its long alkyl chain and the presence of both phosphonium and choline groups. This structure imparts distinct physicochemical properties, such as enhanced membrane-disrupting activity and increased hydrophobicity, making it more effective in certain applications compared to its analogs .
Properties
IUPAC Name |
octadecyl 2-trimethylphosphaniumylethyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H50O4P2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-29(24,25)27-22-23-28(2,3)4/h5-23H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRUUBNORFYVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[P+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H50O4P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439846 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156825-89-7 |
Source


|
| Record name | AGN-PC-0N4E5N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
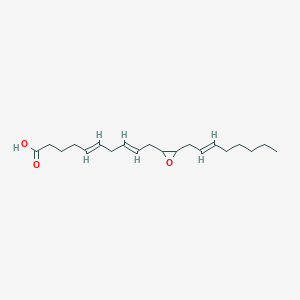
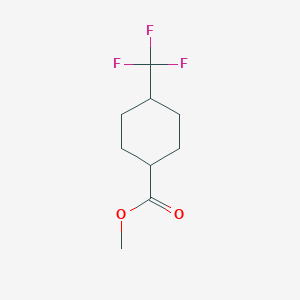
![(1S,4S)-tert-Butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B175576.png)
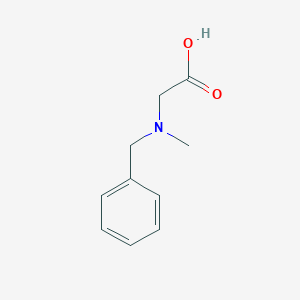
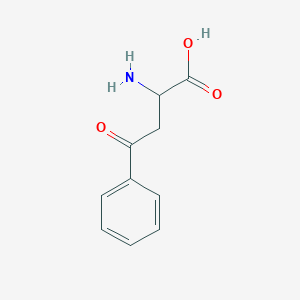
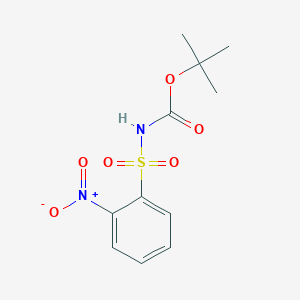

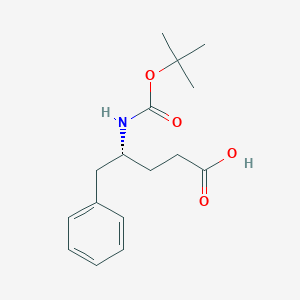
![1-[3-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B175592.png)
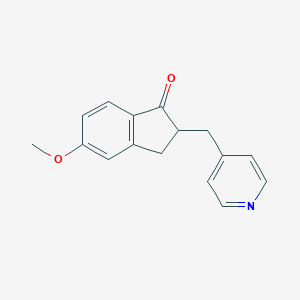
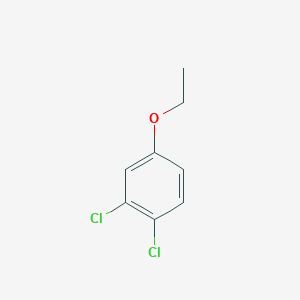
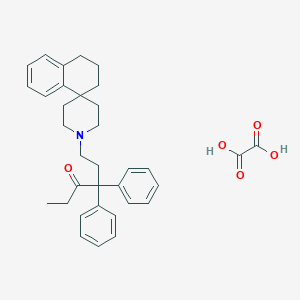
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)
